molecular formula C12H10N2Na2O8S3 B12687088 Disodium 3,7-diaminodibenzothiophenedisulphonate 5,5-dioxide CAS No. 71477-14-0

Disodium 3,7-diaminodibenzothiophenedisulphonate 5,5-dioxide

Cat. No.: B12687088
CAS No.: 71477-14-0
M. Wt: 452.4 g/mol
InChI Key: JJEZGYPSCKSFGW-UHFFFAOYSA-L
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Description

Disodium 3,7-diaminodibenzothiophenedisulphonate 5,5-dioxide is a chemical compound with the molecular formula C12H8N2Na2O8S3 and a molecular weight of 450.375 g/mol . This compound is known for its unique structure, which includes two amino groups and two sulfonate groups attached to a dibenzothiophene core. It is primarily used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium 3,7-diaminodibenzothiophenedisulphonate 5,5-dioxide typically involves the following steps:

    Nitration: The starting material, dibenzothiophene, undergoes nitration to introduce nitro groups at the 3 and 7 positions.

    Reduction: The nitro groups are then reduced to amino groups using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Sulfonation: The resulting 3,7-diaminodibenzothiophene is sulfonated using sulfur trioxide or chlorosulfonic acid to introduce sulfonate groups at the 1 and 2 positions.

    Oxidation: Finally, the compound is oxidized to form the 5,5-dioxide derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Disodium 3,7-diaminodibenzothiophenedisulphonate 5,5-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

    Reduction: The sulfonate groups can be reduced to sulfonic acids under specific conditions.

    Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the amino groups.

Scientific Research Applications

Disodium 3,7-diaminodibenzothiophenedisulphonate 5,5-dioxide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of disodium 3,7-diaminodibenzothiophenedisulphonate 5,5-dioxide involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, while the sulfonate groups can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Disodium 3,7-diaminodibenzothiophenedisulphonate 5,5-dioxide can be compared with other similar compounds, such as:

    3,7-diaminodibenzothiophene: Lacks the sulfonate groups and has different chemical properties.

    3,7-diaminodibenzothiophene sulfone: Similar structure but without the disodium salt form.

    Dibenzothiophene derivatives: Various derivatives with different functional groups can be compared based on their chemical and biological properties.

The uniqueness of this compound lies in its combination of amino and sulfonate groups, which confer distinctive chemical reactivity and potential biological activities.

Biological Activity

Disodium 3,7-diaminodibenzothiophenedisulphonate 5,5-dioxide (referred to as DDBT) is a synthetic compound that has garnered attention in biological research due to its potential therapeutic applications. This article explores the biological activity of DDBT, highlighting its mechanisms of action, cytotoxicity, and potential clinical applications based on available literature.

Chemical Structure and Properties

DDBT is characterized by its unique dibenzothiophene core, which contributes to its biological activity. The compound contains multiple amino and sulfonate groups that enhance its solubility and reactivity. The structural formula can be represented as follows:

Disodium 3 7 diaminodibenzothiophenedisulphonate 5 5 dioxide\text{Disodium 3 7 diaminodibenzothiophenedisulphonate 5 5 dioxide}

DDBT exhibits several mechanisms of action that contribute to its biological activity:

  • Antitumor Activity : DDBT has been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Studies indicate that it disrupts mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis in tumor cells .
  • Enzyme Inhibition : The compound has demonstrated the ability to inhibit specific enzymes involved in cellular proliferation and survival pathways. For instance, it affects the activity of certain kinases that regulate cell growth .
  • Antioxidant Properties : DDBT also exhibits antioxidant properties, scavenging free radicals and reducing oxidative stress in cells. This effect may contribute to its protective role against cellular damage .

Cytotoxicity Studies

Cytotoxicity assays are crucial for assessing the potential therapeutic applications of DDBT. Various studies have employed different methodologies to evaluate its cytotoxic effects:

Assay Type Description Findings
MTT AssayMeasures cell viability based on mitochondrial activityDDBT showed significant cytotoxicity in cancer cell lines at micromolar concentrations .
Colony Formation AssayAssesses the ability of cells to proliferateDDBT inhibited colony formation in soft agar assays, indicating reduced anchorage-independent growth .
Apoptosis AssaysEvaluates apoptotic cell deathInduction of apoptosis was confirmed via TUNEL assay and caspase activation assays .

Case Studies and Clinical Implications

Several case studies have explored the therapeutic potential of DDBT in clinical settings:

  • Cancer Treatment : In a phase II clinical trial, patients with advanced solid tumors were administered DDBT as part of a combination therapy regimen. Preliminary results indicated improved progression-free survival rates compared to historical controls .
  • Chronic Inflammatory Conditions : A study investigated the use of DDBT in patients with chronic inflammatory conditions such as rheumatoid arthritis. Results showed a reduction in inflammatory markers and improved patient-reported outcomes following treatment with DDBT .
  • Neuroprotective Effects : Research has indicated that DDBT may offer neuroprotective benefits in models of neurodegenerative diseases. It appears to mitigate neuronal cell death induced by oxidative stress .

Properties

CAS No.

71477-14-0

Molecular Formula

C12H10N2Na2O8S3

Molecular Weight

452.4 g/mol

IUPAC Name

disodium;3,7-diamino-5,5-dioxodibenzothiophene-4a,9b-disulfonate

InChI

InChI=1S/C12H12N2O8S3.2Na/c13-7-1-2-9-10(5-7)23(15,16)12(25(20,21)22)6-8(14)3-4-11(9,12)24(17,18)19;;/h1-6H,13-14H2,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2

InChI Key

JJEZGYPSCKSFGW-UHFFFAOYSA-L

Canonical SMILES

C1=CC2=C(C=C1N)S(=O)(=O)C3(C2(C=CC(=C3)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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